molecular formula C19H19N5O3 B2580249 3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione CAS No. 852454-90-1

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione

Cat. No. B2580249
CAS RN: 852454-90-1
M. Wt: 365.393
InChI Key: QHKVYICWRSGXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione is a chemical compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, it has been shown to modulate the activity of various transcription factors, which control the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of various enzymes involved in the progression of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione in lab experiments include its high potency and specificity towards various enzymes and signaling pathways. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione. These include the development of more efficient synthesis methods, the identification of new targets and signaling pathways, and the evaluation of its potential applications in combination with other drugs. Additionally, the use of this compound in clinical trials for the treatment of various diseases is an important future direction.

Synthesis Methods

The synthesis of 3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione involves the reaction of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone with 4-(2-aminoethyl)pyridine in the presence of a base. The resulting product is then treated with piperazine to obtain the final compound.

Scientific Research Applications

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-17(23-11-9-22(10-12-23)16-7-3-4-8-20-16)13-24-18(26)14-5-1-2-6-15(14)21-19(24)27/h1-8H,9-13H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKVYICWRSGXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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